NMDA receptor antagonist-3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NMDA receptor antagonist-3 is a compound that inhibits the action of N-methyl-D-aspartate receptors. These receptors are a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are known for their role in neuroprotection, anesthesia, and as potential treatments for various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NMDA receptor antagonist-3 typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:

Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.

Cyclization Reactions: These intermediates may undergo cyclization reactions to form the core structure of this compound.

Functional Group Modifications: The final steps often involve the introduction or modification of functional groups to achieve the desired pharmacological properties.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NMDA receptor antagonist-3 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

NMDA receptor antagonist-3 has a wide range of scientific research applications, including:

Mechanism of Action

NMDA receptor antagonist-3 exerts its effects by binding to the NMDA receptor and preventing the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition reduces the influx of calcium ions into the nerve cells, thereby preventing excitotoxicity and neuronal damage . The molecular targets and pathways involved include the NMDA receptor subunits and downstream signaling pathways that regulate synaptic plasticity and neuronal survival .

Comparison with Similar Compounds

Similar Compounds

Ketamine: A well-known NMDA receptor antagonist used for anesthesia and depression treatment.

Phencyclidine (PCP): Another NMDA receptor antagonist with dissociative and hallucinogenic properties.

Dextromethorphan: Commonly used as a cough suppressant, it also has NMDA receptor antagonist activity.

Uniqueness

NMDA receptor antagonist-3 is unique in its specific binding affinity and selectivity for certain NMDA receptor subunits, which may result in distinct pharmacological effects and therapeutic potential compared to other NMDA receptor antagonists .

Biological Activity

N-methyl-D-aspartate (NMDA) receptors play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, contributing to various neurodegenerative disorders. NMDA receptor antagonists, including NMDA receptor antagonist-3 (also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or CPP), have emerged as potential therapeutic agents for conditions such as depression, epilepsy, and neurodegeneration. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions primarily by blocking the NMDA receptor channel, which is activated by glutamate and glycine. The binding of these neurotransmitters leads to an influx of calcium ions (Ca2+), which is essential for synaptic signaling but can be detrimental in excess. By inhibiting this influx, NMDA receptor antagonists mitigate excitotoxicity and its associated neuronal damage.

Key Mechanisms:

- Competitive Inhibition: this compound competes with glutamate for binding at the receptor's active site.

- Non-competitive Inhibition: It can also block the ion channel directly when the receptor is excessively activated.

- Allosteric Modulation: Recent studies suggest that targeting specific subunits of the NMDA receptor may enhance therapeutic effects while minimizing side effects.

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various neurological and psychiatric disorders:

- Epilepsy: Studies have shown that NMDA receptor antagonists can effectively terminate status epilepticus (SE), a severe form of prolonged seizure activity. In experimental models, this compound demonstrated efficacy comparable to other established antagonists like MK-801 .

- Depression: NMDA receptor antagonists have been investigated for their rapid antidepressant effects. For instance, a study reported that this compound significantly reversed behavioral deficits in mouse models of chronic stress .

- Neuroprotection: The ability of this compound to protect against excitotoxic neuronal death suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Efficacy in Experimental Models

Numerous studies have assessed the efficacy of this compound in preclinical settings:

Clinical Implications

The translation of these findings into clinical settings has been met with mixed results. While some NMDA receptor antagonists have shown promise in clinical trials for depression and neuroprotection, challenges such as side effects and pharmacokinetic properties remain significant hurdles .

Properties

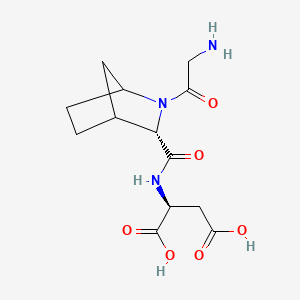

Molecular Formula |

C13H19N3O6 |

|---|---|

Molecular Weight |

313.31 g/mol |

IUPAC Name |

(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid |

InChI |

InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1 |

InChI Key |

XLPXGDDUDDNQKY-ATEBAYMDSA-N |

Isomeric SMILES |

C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.